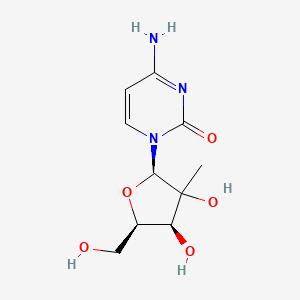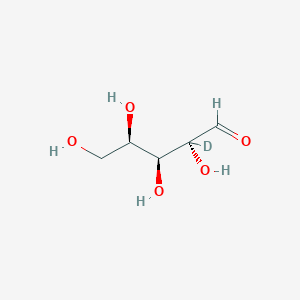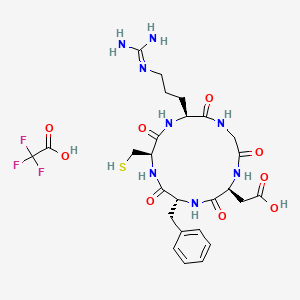
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is a cyclic peptide known for its high affinity to integrin receptors, particularly αvβ3 integrin. This compound is widely used in scientific research due to its ability to disrupt cell integrin interactions, making it valuable in studies related to cell adhesion, migration, and tumor research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cyclized through the formation of a disulfide bond between the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) primarily undergoes reactions involving its peptide bonds and disulfide bridge. These include:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes or biotinylation reagents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Modified peptides with fluorescent tags or biotin.
Wissenschaftliche Forschungsanwendungen
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates cell adhesion, migration, and integrin-mediated signaling pathways.
Medicine: Explores potential therapeutic applications in cancer treatment by targeting integrin receptors on tumor cells.
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Wirkmechanismus
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) exerts its effects by binding to integrin receptors, particularly αvβ3 integrin, on the cell surface. This binding disrupts integrin-mediated cell adhesion and signaling pathways, leading to changes in cell behavior. The compound inhibits the expression of pluripotent markers in embryonic stem cells and reduces the tumorigenic potential of these cells in vivo .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA)
- Cyclo(Arg-Gly-Asp-D-Phe-Lys(Cys))
- Cyclo(Arg-Gly-Asp-D-Phe-Ser)
Uniqueness
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is unique due to its high affinity for αvβ3 integrin and its ability to form a stable cyclic structure through a disulfide bond. This stability enhances its binding affinity and specificity compared to linear peptides. Additionally, its ability to inhibit pluripotent marker expression and reduce tumorigenic potential makes it particularly valuable in cancer research .
Eigenschaften
Molekularformel |
C26H35F3N8O9S |
|---|---|
Molekulargewicht |
692.7 g/mol |
IUPAC-Name |
2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H34N8O7S.C2HF3O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;3-2(4,5)1(6)7/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);(H,6,7)/t14-,15+,16-,17-;/m0./s1 |
InChI-Schlüssel |
CXHGNOQJFDRALD-ZSXFUQLHSA-N |
Isomerische SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
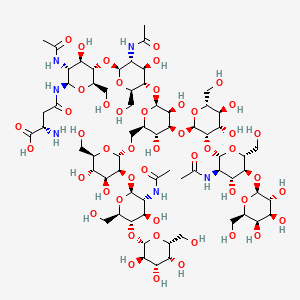
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
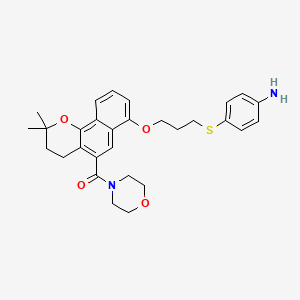
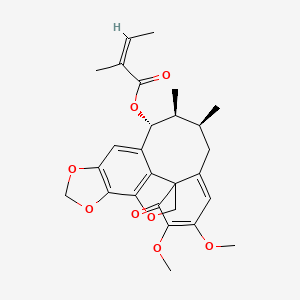
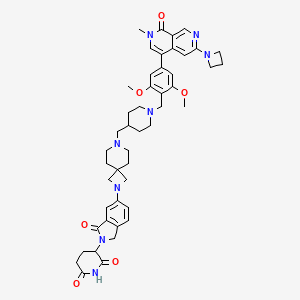
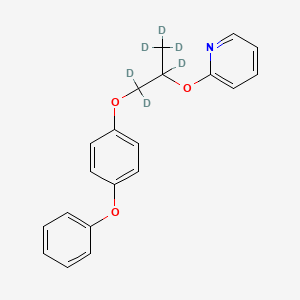
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
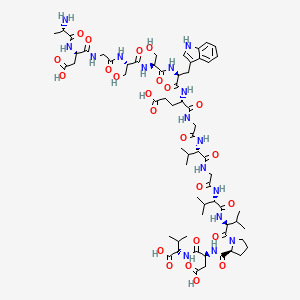
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
